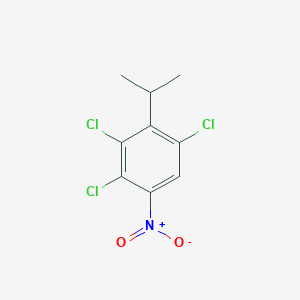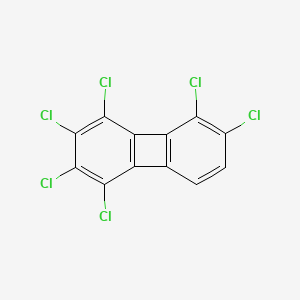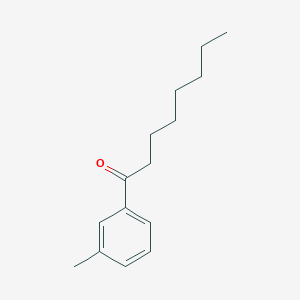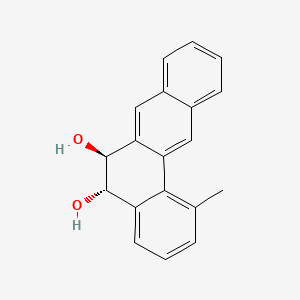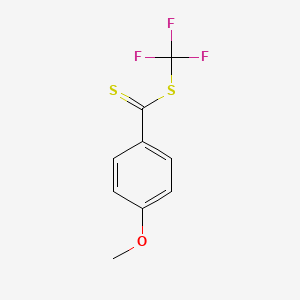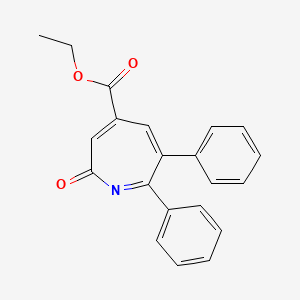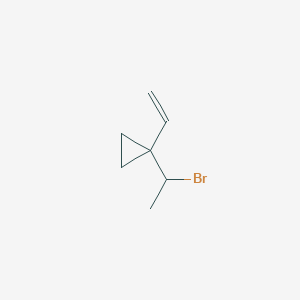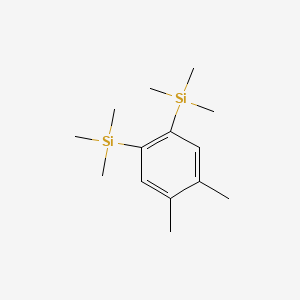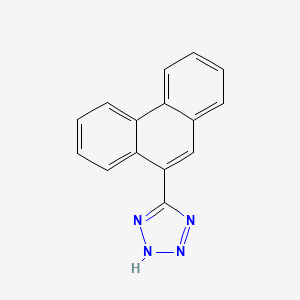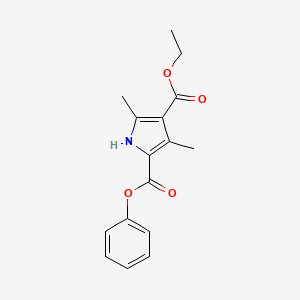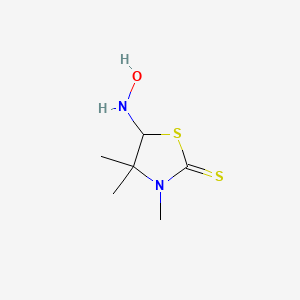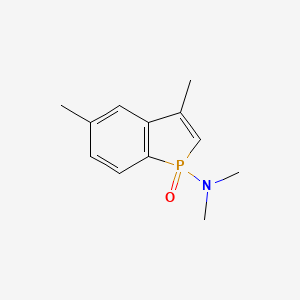![molecular formula C30H50N4O4 B14337579 Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine CAS No. 101227-29-6](/img/structure/B14337579.png)
Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine is a complex polymer known for its unique chemical structure and properties. This compound is formed by the polymerization of 1,6-hexanediamine, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane], and 1,2-propanediamine. It is widely used in various industrial applications due to its excellent mechanical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine involves a series of polymerization reactions. The primary components, 1,6-hexanediamine and 1,2-propanediamine, are reacted with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] under controlled conditions. The reaction typically occurs in the presence of a catalyst and at elevated temperatures to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The process is carefully monitored to ensure the correct molecular weight and polymer structure are achieved. The resulting polymer is then purified and processed into various forms for different applications .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce various oxidized derivatives of the polymer, while substitution reactions can introduce new functional groups into the polymer chain .
Aplicaciones Científicas De Investigación
1,6-Hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Explored for its biocompatibility and potential use in medical devices and implants.
Mecanismo De Acción
The mechanism by which 1,6-hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine exerts its effects involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its mechanical strength and chemical resistance. The specific pathways involved depend on the application and the environment in which the polymer is used .
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylenediamine: A similar diamine used in the production of polymers.
Phenol, 4,4’- (1-methylethylidene)bis-, polymer with (chloromethyl)oxirane: Another polymer with similar structural components.
1,3-Benzenedimethanamine, polymer with 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane) and 2,2,4-trimethyl-1,6-hexanediamine: A related polymer with different diamine components.
Uniqueness
1,6-Hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine is unique due to its specific combination of monomers, which imparts distinct mechanical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propiedades
Número CAS |
101227-29-6 |
|---|---|
Fórmula molecular |
C30H50N4O4 |
Peso molecular |
530.7 g/mol |
Nombre IUPAC |
hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine |
InChI |
InChI=1S/C21H24O4.C6H16N2.C3H10N2/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;7-5-3-1-2-4-6-8;1-3(5)2-4/h3-10,19-20H,11-14H2,1-2H3;1-8H2;3H,2,4-5H2,1H3 |
Clave InChI |
CGEFRFLJTXOHLO-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)N.CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C(CCCN)CCN |
Números CAS relacionados |
101227-29-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


